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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-
Fluorophenyl)propionic acid. Due to the limited availability of public experimental spectra for
this specific compound, this document presents predicted data based on established
spectroscopic principles and data from analogous compounds. This guide is intended to
support research, drug development, and quality control activities where the characterization of
3-(2-Fluorophenyl)propionic acid is required.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-(2-Fluorophenyl)propionic acid. These
predictions are derived from spectral data of similar compounds, including positional isomers

and the non-fluorinated parent compound, and are intended to serve as a reference for spectral
interpretation.

Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.0-12.0 Singlet, broad 1H -COOH
~7.20 - 7.30 Multiplet 1H Ar-H
~7.10-7.20 Multiplet 1H Ar-H
~7.00-7.10 Multiplet 2H Ar-H
~3.05 Triplet 2H -CHz-Ar
~2.75 Triplet 2H -CH2-COOH

Predicted **C NMR Data (125 MHz, CDClz)

Chemical Shift (6, ppm)

Assignment

~179 C=0
~160 (d, LJCF = 245 Hz) C-F

~131 (d, 3JCF = 8 Hz) Ar-CH

~128 (d, “JCF = 4 Hz) Ar-CH

~127 (d, 2JCF = 16 Hz) Ar-C

~124 (d, 3JCF = 4 Hz) Ar-CH

~115 (d, 2JCF = 22 Hz) Ar-CH

~34 -CH2-COOH
~25 (d, 3JCF = 5 Hz) -CHz-Ar

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad _

dimer)
~2950 Medium C-H stretch (aliphatic)

C=0 stretch (Carboxylic acid
~1710 Strong

dimer)

~1610, ~1490, ~1460

Medium-Strong

C=C stretch (Aromatic ring)

~1240 Strong C-O stretch

~1100 Strong C-F stretch

~920 Broad, Medium O-H bend (out-of-plane)
750 Strong C-H bend (ortho-disubstituted

aromatic)

Predicted Mass Spectrometry (MS) Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
168 Moderate [M]* (Molecular lon)
123 High [M - COOH]*
C7HeF]* (Tropylium ion
109 High [C7HsFI* (Tropy
analog)
91 Moderate [C7HA]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization for

specific equipment and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of 3-(2-Fluorophenyl)propionic acid into an NMR tube.

e Add approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (for a 500 MHz Spectrometer):
e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Acquisition Time: ~3 seconds
o Relaxation Delay: 2 seconds
o Spectral Width: ~16 ppm
e 13C NMR:
o Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[e]

Acquisition Time: ~1 second

o

Relaxation Delay: 2 seconds

[¢]

Spectral Width: ~240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (~1-2 mg) of 3-(2-Fluorophenyl)propionic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

Instrument Parameters:

Scan Range: 4000 - 400 cm~1

Resolution: 4 cm—!

Number of Scans: 32

Background: A background spectrum of a pure KBr pellet should be collected prior to sample
analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

e Load a small amount of the solid 3-(2-Fluorophenyl)propionic acid into a capillary tube.
« Insert the capillary tube into the direct insertion probe.

« Introduce the probe into the mass spectrometer's ion source.

Instrument Parameters (Electron lonization - El):

« lonization Mode: Electron lonization (El)
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Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40 - 400

Scan Rate: 1 scan/second

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(2-Fluorophenyl)propionic acid.
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Fluorophenyl)propionic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155346#spectroscopic-data-nmr-ir-mass-spec-for-3-
2-fluorophenyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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